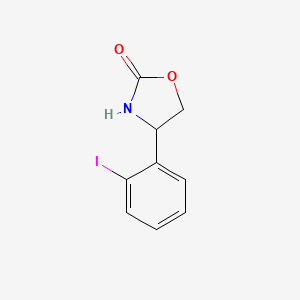

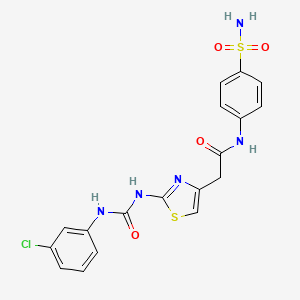

4-(2-Iodophenyl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Iodophenyl)-1,3-oxazolidin-2-one” is a complex organic compound. It contains an iodophenol group, which is any organoiodide of phenol that contains one or more covalently bonded iodine atoms . There are five basic types of iodophenols (mono- to pentaiodophenol) and 19 different iodophenols in total when positional isomerism is taken into account . Iodophenols are produced by electrophilic halogenation of phenol with iodine .

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, a new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Scientific Research Applications

Synthesis and Catalysis

The compound 4-(2-Iodophenyl)-1,3-oxazolidin-2-one serves as a key intermediate in the chemoselective copper-catalyzed Ullmann-Type coupling reactions. Researchers have developed a highly selective method for the C-N bond formation using this compound, optimizing the process to minimize side product formation and achieve a high selectivity ratio (Kelly et al., 2017). This showcases its importance in creating precise molecular architectures in synthetic organic chemistry.

Role in Medicinal Chemistry

4-(2-Iodophenyl)-1,3-oxazolidin-2-one is part of the oxazolidinone class, which includes drugs with potent antibacterial properties. The structure-activity relationship (SAR) studies involving oxazolidinones have led to the discovery of compounds with significant antibacterial activity and reduced side effects, such as reduced activity against monoamine oxidase A, enhancing their safety profile (Reck et al., 2005; Gordeev & Yuan, 2014). This underscores the compound's utility in developing new antibacterial agents.

Agricultural Applications

The oxazolidinone ring, as found in 4-(2-Iodophenyl)-1,3-oxazolidin-2-one, is also explored for its potential in agricultural fungicides. Famoxadone, an oxazolidinone derivative, exemplifies the application of this chemical class in providing effective control over various plant pathogens, highlighting the versatility of oxazolidinones in both medicinal and agricultural domains (Sternberg et al., 2001).

Innovations in Chemical Synthesis

The compound has catalyzed innovations in chemical synthesis techniques, such as the solvent-free conditions for synthesizing oxazolidinones from alkynes, amines, and carbon dioxide. This approach, catalyzed by copper (I) iodide, signifies a green chemistry advancement by eliminating solvents and utilizing CO2, a greenhouse gas, as a reactant (Zhao & Jiang, 2012).

Biofilm Inhibition

Research into oxazolidinones has uncovered their potential in inhibiting biofilm formation by Methicillin-resistant Staphylococcus aureus (MRSA), with certain derivatives showing significant inhibitory activity. This discovery points towards novel uses of oxazolidinones in preventing bacterial colonization and infection, especially in clinical settings (Edwards et al., 2017).

Mechanism of Action

Target of Action

The primary target of 4-(2-Iodophenyl)-1,3-oxazolidin-2-one is the sigma-1 receptor (Sig-1R) . Sig-1R is an intracellular receptor located mainly on the endoplasmic reticulum (ER) membrane in cells, and is expressed site specifically in neurons and glial cells in the brain .

Mode of Action

The compound interacts with its target, the sigma-1 receptor, and its interaction is visualized using a radio-iodinated version of the compound . The severity of myocardial ischemia affects myocardial sigma-1 receptor expression .

Biochemical Pathways

It’s known that sigma-1 receptors play a crucial role in cellular stress response . They are translocated to the plasma membrane under stress , indicating that the compound might influence stress-related biochemical pathways.

Pharmacokinetics

The related compound 2-iodophenol is known to be a pale yellow solid that melts near room temperature , which might suggest similar properties for 4-(2-Iodophenyl)-1,3-oxazolidin-2-one.

Result of Action

The result of the compound’s action is visualized using a radio-iodinated version of the compound . The compound’s interaction with sigma-1 receptors is associated with the severity of myocardial ischemia . The compound is found in and around the macrophage infiltrate area , indicating its role in immune response.

Action Environment

The severity of myocardial ischemia, a condition influenced by various environmental and physiological factors, affects the compound’s interaction with sigma-1 receptors .

properties

IUPAC Name |

4-(2-iodophenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO2/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIOHODPKPKOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Iodophenyl)-1,3-oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2942822.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2942825.png)

![2-bromo-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2942828.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2942829.png)

![Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate](/img/structure/B2942831.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2942832.png)

![(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942837.png)

![2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol](/img/structure/B2942839.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2942840.png)

![N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2942844.png)